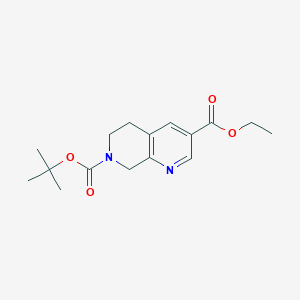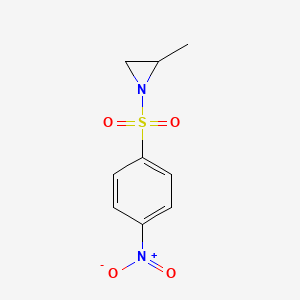
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
Overview
Description
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is an organic compound with the molecular formula C₉H₁₀N₂O₄S. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including polymer chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methylaziridine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the aziridine ring, leading to ring opening and formation of a more stable product.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form an amino group, while the sulfonyl group can participate in oxidation reactions.
Common Reagents and Conditions
Major Products
Nucleophilic Ring Opening: The major products are typically amines, thiols, or alcohol derivatives, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and formation of a more stable product. The presence of electron-withdrawing groups such as the nitro and sulfonyl groups activates the aziridine ring, making it more susceptible to nucleophilic attack . This activation facilitates various chemical reactions, including the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
2-Phenylaziridine: Similar in structure but with a phenyl group instead of a nitrophenyl group.
2-Methyl-1-(4-toluenesulfonyl)aziridine: Similar but with a toluenesulfonyl group instead of a nitrophenylsulfonyl group.
Properties
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIIZQGCWXJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


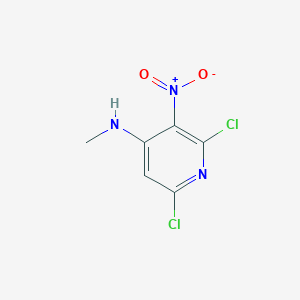
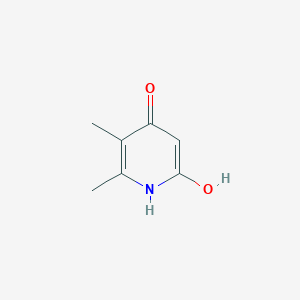
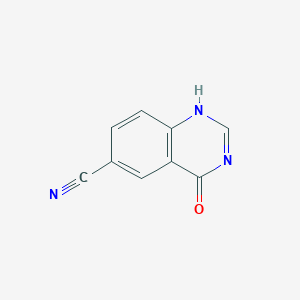
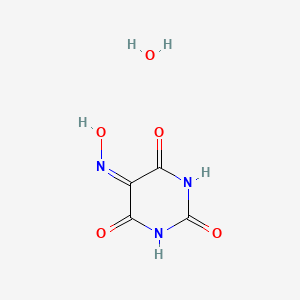
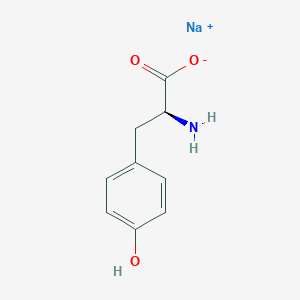
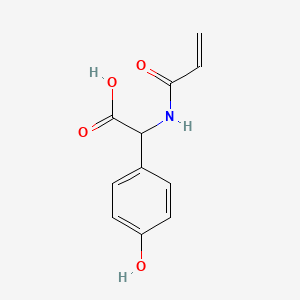
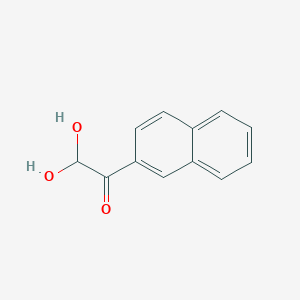

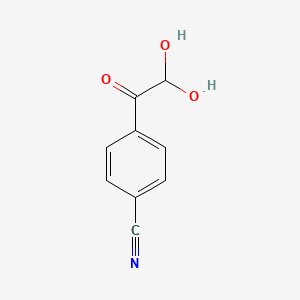
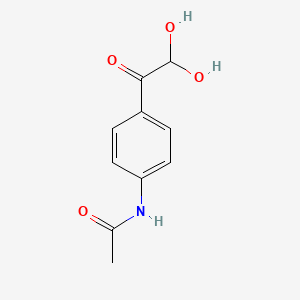
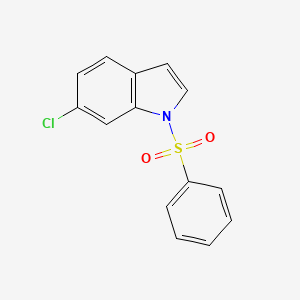

![chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B7946451.png)
